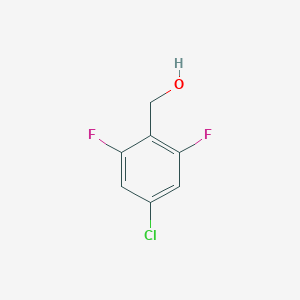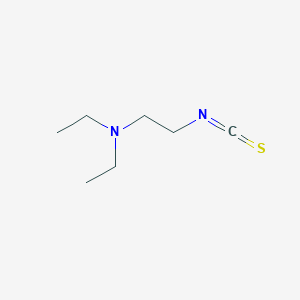
(4-Chloro-2,6-difluorophényl)méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions using specific sulfonyl chlorides and bases in appropriate solvents . This suggests that similar synthetic routes could potentially be employed for the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, with adjustments for the presence of fluorine atoms and the absence of the sulfonyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorophenyl compounds . The crystallographic data from related compounds can provide valuable information about the expected molecular geometry and conformation of (4-Chloro-2,6-difluorophenyl)methanol. For example, the piperidine ring in the mentioned compound adopts a chair conformation, which is a common conformation for six-membered rings .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (4-Chloro-2,6-difluorophenyl)methanol. However, the presence of chloro and fluoro substituents on the aromatic ring in related compounds suggests that (4-Chloro-2,6-difluorophenyl)methanol could undergo various substitution reactions, where the substituents may influence the reactivity and selectivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Chloro-2,6-difluorophenyl)methanol can be inferred from related compounds. For instance, the presence of halogens is known to affect the density, solubility, and stability of the compound . The bioaccumulation and biomagnification data of tris(4-chlorophenyl)methanol in various organisms indicate that chlorophenyl compounds can be persistent in the environment and may exhibit similar behavior in biological systems .
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
(4-Chloro-2,6-difluorophényl)méthanol: est un précurseur précieux dans la synthèse de divers composés hétérocycliques, qui sont au cœur de la chimie pharmaceutique. Ces composés, tels que les pyrimidines, sont essentiels à la création d'une large gamme de molécules pharmacologiquement actives. Ils présentent des activités biologiques diverses, notamment des effets antimicrobiens, antifongiques et antitumoraux .
Développement d'agents anticancéreux
Ce composé peut être utilisé pour développer de nouveaux agents anticancéreux. Son motif structural se retrouve souvent dans les molécules qui inhibent les voies clés dans les cellules cancéreuses. Les chercheurs se concentrent sur la création de dérivés pouvant agir comme des inhibiteurs de la tyrosine kinase, essentiels dans les thérapies ciblées du cancer .
Recherche en chimie agricole
Dans le secteur agricole, This compound sert de point de départ au développement de composés pouvant être utilisés comme pesticides ou herbicides. Le cycle aromatique fluoré peut conduire à des produits qui perturbent le cycle de vie des ravageurs ou inhibent la croissance des mauvaises herbes .
Applications en science des matériaux
La structure chimique unique de ce composé le rend approprié pour la recherche en science des matériaux, en particulier dans la création de polymères aux propriétés spécifiques. Son incorporation dans les chaînes de polymères peut améliorer la stabilité et la résistance à la dégradation .
Applications antimicrobiennes et antifongiques
En raison de ses propriétés structurales, This compound peut être modifié pour produire des agents antimicrobiens et antifongiques. Ces dérivés peuvent être adaptés pour cibler des pathogènes spécifiques, ce qui les rend précieux dans la lutte contre les infections .
Synthèse de molécules bioactives
Ce composé est également utilisé dans la synthèse de molécules bioactives qui peuvent moduler diverses voies biologiques. Il peut conduire au développement de nouveaux médicaments pour des maladies telles que le diabète, l'hypertension et les troubles cardiovasculaires .
Analyse Biochimique
Biochemical Properties
(4-Chloro-2,6-difluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of (4-Chloro-2,6-difluorophenyl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (4-Chloro-2,6-difluorophenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Chloro-2,6-difluorophenyl)methanol has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage oxidative damage .
Molecular Mechanism
At the molecular level, (4-Chloro-2,6-difluorophenyl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, (4-Chloro-2,6-difluorophenyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-2,6-difluorophenyl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-2,6-difluorophenyl)methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (4-Chloro-2,6-difluorophenyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(4-Chloro-2,6-difluorophenyl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels in the body. For instance, (4-Chloro-2,6-difluorophenyl)methanol is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .
Transport and Distribution
The transport and distribution of (4-Chloro-2,6-difluorophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, (4-Chloro-2,6-difluorophenyl)methanol may be transported into cells via organic anion transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of (4-Chloro-2,6-difluorophenyl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Chloro-2,6-difluorophenyl)methanol has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Propriétés
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRUXYQDIIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951461 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288154-93-8 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)






